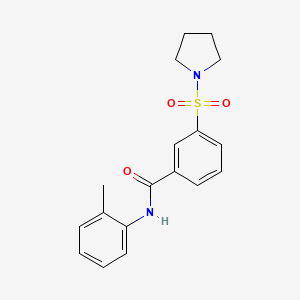
N-(3-chloro-4-fluorophenyl)-3-(phenylthio)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-3-(phenylthio)propanamide, also known as CF3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
N-(3-chloro-4-fluorophenyl)-3-(phenylthio)propanamide exerts its effects through the inhibition of various enzymes, including COX-2. COX-2 is involved in the production of prostaglandins, which are mediators of inflammation. By inhibiting COX-2, N-(3-chloro-4-fluorophenyl)-3-(phenylthio)propanamide reduces the production of prostaglandins and hence reduces inflammation. N-(3-chloro-4-fluorophenyl)-3-(phenylthio)propanamide has also been shown to inhibit the activity of several other enzymes involved in cancer growth, including matrix metalloproteinases (MMPs) and histone deacetylases (HDACs).
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-3-(phenylthio)propanamide has been shown to have several biochemical and physiological effects, including reducing inflammation, inhibiting cancer cell growth, and enhancing the activity of chemotherapy drugs. N-(3-chloro-4-fluorophenyl)-3-(phenylthio)propanamide has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in various diseases, including cancer and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-fluorophenyl)-3-(phenylthio)propanamide has several advantages in lab experiments, including its ability to inhibit the activity of several enzymes involved in various diseases. However, N-(3-chloro-4-fluorophenyl)-3-(phenylthio)propanamide has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for N-(3-chloro-4-fluorophenyl)-3-(phenylthio)propanamide research, including further studies to determine its safety and efficacy in humans, the development of new synthesis methods to improve its yield and purity, and the identification of new therapeutic applications for N-(3-chloro-4-fluorophenyl)-3-(phenylthio)propanamide. Additionally, the development of new N-(3-chloro-4-fluorophenyl)-3-(phenylthio)propanamide derivatives with improved activity and selectivity could lead to the development of more effective therapeutic agents.
Métodos De Síntesis
N-(3-chloro-4-fluorophenyl)-3-(phenylthio)propanamide can be synthesized through a multi-step process involving the reaction of 3-chloro-4-fluoroaniline with phenylthioacetic acid, followed by the addition of thionyl chloride and subsequent reaction with 3-aminopropanoic acid. The final product is obtained through the addition of acetic anhydride and triethylamine.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-fluorophenyl)-3-(phenylthio)propanamide has been widely studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and infectious diseases. N-(3-chloro-4-fluorophenyl)-3-(phenylthio)propanamide has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-(3-chloro-4-fluorophenyl)-3-(phenylthio)propanamide has also been shown to inhibit the growth of cancer cells and enhance the activity of chemotherapy drugs.
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNOS/c16-13-10-11(6-7-14(13)17)18-15(19)8-9-20-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBOEBUYVMLJNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-3-(phenylsulfanyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5706403.png)
![methyl 3-[(4-tert-butylbenzoyl)amino]-2-methylbenzoate](/img/structure/B5706416.png)
![methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5706419.png)

![1-({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)piperidine](/img/structure/B5706444.png)


![2-ethyl-6,6-dimethyl-4-[(2-methyl-2-propen-1-yl)thio]-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5706471.png)
![N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5706475.png)




